molecular formula C7H17N3S B1209431 4-(Dimethylamino)butyl carbamimidothioate CAS No. 68643-23-2

4-(Dimethylamino)butyl carbamimidothioate

Cat. No.: B1209431
CAS No.: 68643-23-2
M. Wt: 175.30 g/mol
InChI Key: UFYJLJINUGVUHO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SKF-91488 involves the reaction of 4-(dimethylamino)butylamine with thiocarbonyldiimidazole to form the desired product . The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

SKF-91488 undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: SKF-91488 can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids, resulting in the breakdown of the carbamimidothioate group.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SKF-91488 has been extensively studied for its scientific research applications, including:

    Medicine: It is used as a research tool to study the role of histamine in various physiological and pathological processes.

    Biology: SKF-91488 is used to investigate the effects of histamine on cellular and molecular processes. It helps in understanding the mechanisms of histamine-mediated signaling pathways.

    Chemistry: The compound is used in chemical research to study the reactivity and stability of carbamimidothioate derivatives.

    Industry: SKF-91488 is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Comparison with Similar Compounds

SKF-91488 is unique in its strong inhibitory effect on histamine N-methyltransferase without exhibiting histamine agonist activity . Similar compounds include:

    Dimaprit: A homolog of SKF-91488 with similar inhibitory properties but different pharmacokinetic profiles.

    Nτ-Methylhistamine: Another potent inhibitor of histamine N-methyltransferase but with different structural features.

    2-Methylhistamine: A histamine analogue with inhibitory effects on histamine N-methyltransferase.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

4-(dimethylamino)butyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3S/c1-10(2)5-3-4-6-11-7(8)9/h3-6H2,1-2H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYJLJINUGVUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988329
Record name 4-(Dimethylamino)butyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68643-23-2
Record name 4-(Dimethylamino)butyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68643-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SK&F 91488
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068643232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF-91488
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(Dimethylamino)butyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-91488
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I4LVX494H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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